(3-fluorophenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Description
The compound “(3-fluorophenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Pyrimidine derivatives have shown promising anticancer activity, exerting their potential through different action mechanisms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of aromatic nucleophilic substitution and Suzuki reactions . For instance, the synthesis of compounds C01–C10 started with intermediate 9, which was coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce intermediate 28 or 34, respectively .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its long IUPAC name. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of fluorophenyl and pyridinyl groups suggests the presence of aromatic rings in the structure.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. Pyrimidine derivatives have been shown to exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell proliferation, differentiation, and survival .
Mode of Action
It is likely that it interacts with its targets by binding to them, causing a conformational change that triggers downstream signaling pathways . This can result in a variety of cellular responses, depending on the specific target and cell type.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have been found to possess excellent plasma stability . They also showed low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 , which could impact their bioavailability and metabolism.
Result of Action
Similar compounds have shown significant anti-hiv activity , suggesting that this compound may also have antiviral properties. Additionally, these compounds have been found to inhibit the proliferation of certain cell lines , indicating potential anticancer activity.
Future Directions
The future directions for research on this compound could involve further exploration of its potential as an anticancer agent, given the promising activity of similar pyrimidine derivatives . Additionally, further studies could investigate its potential in other therapeutic areas, given the diverse biological potential of pyrimidine derivatives .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-16-5-1-3-14(11-16)19(26)25-9-7-24(8-10-25)18-12-17(22-23-18)15-4-2-6-21-13-15/h1-6,11-13H,7-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKGROQMYCBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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